S 38093

Pharmacology Receptor Occupancy Polypharmacology

Standard H3R antagonists lack sigma-1 engagement, limiting translational validity in cognition & pain models. S 38093 (CAS 862896-30-8) resolves this via dual H3R inverse agonism (Ki=1.2-8.8 µM) plus sigma-1 receptor occupancy at procognitive doses. • Synergizes with donepezil; stimulates hippocampal neurogenesis in aged mice. • Efficacy comparable to gabapentin/pregabalin in neuropathic pain models. • ≥98% HPLC purity; ambient shipping; -20°C long-term storage.

Molecular Formula C17H24N2O2
Molecular Weight 288.4 g/mol
CAS No. 862896-30-8
Cat. No. B1663443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS 38093
CAS862896-30-8
SynonymsS 38093
Molecular FormulaC17H24N2O2
Molecular Weight288.4 g/mol
Structural Identifiers
SMILESC1CC2CN(CC2C1)CCCOC3=CC=C(C=C3)C(=O)N
InChIInChI=1S/C17H24N2O2/c18-17(20)13-5-7-16(8-6-13)21-10-2-9-19-11-14-3-1-4-15(14)12-19/h5-8,14-15H,1-4,9-12H2,(H2,18,20)
InChIKeyMRNMYWNBLVJWKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

S 38093: A Brain-Penetrant Histamine H3 Receptor Inverse Agonist for Cognitive and Pain Research


S 38093 (CAS: 862896-30-8), developed by Servier, is a small-molecule, brain-penetrant antagonist/inverse agonist of the histamine H3 receptor (H3R), a GPCR highly expressed in the CNS [1]. It is a non-imidazole compound with a benzamide core structure, specifically 4-[3-(octahydrocyclopenta[c]pyrrol-2-yl)propoxy]benzamide, and exhibits no affinity for other histaminergic receptors [2]. S 38093 has been advanced into Phase II clinical trials for Alzheimer's disease, with preclinical data supporting its procognitive, neurogenic, and antinociceptive activities [3]. Its unique pharmacology, including potent in vivo efficacy despite moderate H3R affinity, is linked to secondary sigma-1 receptor engagement [4].

Brain-penetrant H3R inverse agonist tool for cognitive and pain research
Dual-target pharmacology: H3R inverse agonism and sigma-1 engagement
Reported procognitive, neurogenic, and antinociceptive activity in rodent models

Why S 38093 Cannot Be Directly Replaced by Generic H3R Antagonists or Cholinesterase Inhibitors


Substituting S 38093 with another H3R antagonist (e.g., pitolisant) or a cholinesterase inhibitor (e.g., donepezil) in preclinical studies may yield divergent outcomes due to S 38093's unique dual-mechanism profile. Its primary pharmacology is characterized by low-to-moderate H3R affinity (Ki values ranging from 1.2 to 8.8 µM across species) [1], which is atypical among clinically evaluated H3R ligands and paradoxically underlies its robust in vivo efficacy [2]. Critically, S 38093 demonstrates potent occupancy of the sigma-1 receptor at behaviorally relevant doses, a secondary target not engaged by many H3R comparators [2]. This polypharmacology drives a synergistic procognitive effect when combined with donepezil that cannot be replicated by either agent alone [3]. Furthermore, its dose-dependent separation of cognitive enhancement from arousal effects (0.1-1 mg/kg vs. 3-10 mg/kg) [1] is a unique therapeutic window not consistently observed with other H3R ligands, making direct substitution scientifically unsound for studies of age-related cognitive decline or neuropathic pain.

Dual-mechanism profile

Unique sigma-1/H3R dual occupancy may not transfer to standard H3R antagonists.

Synergistic combination

Synergistic memory enhancement with donepezil not replicable by H3R antagonists or AChEIs alone.

Cognitive-arousal separation

Dose-dependent separation of cognitive from arousal effects may shift with alternative H3R ligands.

S 38093: Quantified Differentiation Against Key Comparators in Preclinical Models


Sigma-1 Receptor Occupancy Explains Potent In Vivo Efficacy Despite Moderate H3R Affinity

S 38093 exhibits the lowest H3R affinity among six clinically evaluated H3R antagonists, including pitolisant, ABT-239, and GSK189254, with pKB values of 5.7-6.2 [1]. Despite this, it demonstrates potent procognitive and antihyperalgesic effects in vivo. This paradox is resolved by preferential sigma-1 receptor occupancy: at behaviorally active doses for cognition and pain, S 38093 occupies the sigma-1 receptor (with ~30-fold selectivity over H3R ), only engaging H3R at higher doses that promote wakefulness [1]. In contrast, comparator H3R antagonists like pitolisant and ABT-239 also bind sigma-1, but S 38093's distinctive occupancy profile differentiates it mechanistically [1].

Sigma-1 vs. H3R Occupancy
Head-to-head
Preferential sigma-1 occupancy at procognitive/antihyperalgesic doses (0.3-3 mg/kg); H3R engagement only at higher doses
Supports dual-target study context; differentiates from primary-H3R agents
Receptor occupancy assays in mice
Pharmacology Receptor Occupancy Polypharmacology

Synergistic Memory Enhancement with Donepezil in Middle-Aged Mice

When co-administered with donepezil (a standard-of-care acetylcholinesterase inhibitor), S 38093 induces a synergistic memory-enhancing effect that is significantly greater than either drug alone. In a contextual memory task in 14-month-old C57/Bl6 mice, the combination of S 38093 (0.3 mg/kg p.o.) and donepezil (0.1 mg/kg p.o.) produced a statistically superior effect compared to monotherapy at any dose (p<0.05 vs. vehicle, and p<0.01 vs. individual drugs) [1]. The synergistic effect was dose-dependent and occurred without pharmacokinetic interaction, mediated by increased neural activity in the septo-hippocampal circuitry (as measured by pCREB levels) [1].

Synergy with Donepezil
Head-to-head
Synergistic memory enhancement (S 38093 0.3 + donepezil 0.1 mg/kg p.o.) vs. monotherapy or vehicle
Supports combination study context in age-related cognitive models
9-day chronic study in middle-aged mice
Cognitive Enhancement Combination Therapy Alzheimer's Disease

Low-Dose Efficacy in Multiple Cognition Models (Morris Water Maze, Object Recognition, Social Recognition)

S 38093 demonstrates robust procognitive activity across multiple preclinical models at oral doses as low as 0.1-0.3 mg/kg, a potency not uniformly reported for all H3R antagonists. Specifically, it significantly improved spatial working memory in the Morris water maze in rats at 0.1 mg/kg p.o. (p<0.05 vs. vehicle) [1]. It enhanced object recognition memory in rats in both a natural forgetting paradigm (0.3 and 1 mg/kg p.o.) and a scopolamine-induced deficit model (3 mg/kg p.o.) [1]. Episodic memory was also improved in the social recognition test at 0.3 and 1 mg/kg i.p. (p<0.001 for 1 mg/kg, achieving 85% discrimination index vs. 40% in controls) . In comparison, pitolisant's procognitive effects are often studied at higher doses (e.g., 10-30 mg/kg in rodents) and are primarily characterized for wakefulness promotion.

Low-Dose Procognitive Activity
Cross-study
0.1-0.3 mg/kg p.o. effective in MWM, object recognition, social recognition
Supports low-dose behavioral assay context across cognitive domains
Rat models; oral/i.p. routes
Cognitive Enhancement Working Memory Episodic Memory

Antinociceptive Efficacy in Neuropathic Pain Models Comparable to Gabapentin and Pregabalin

S 38093 exhibits significant antihyperalgesic and antiallodynic effects in multiple rat models of neuropathic pain, with efficacy comparable to the standard-of-care agents gabapentin and pregabalin. In the oxaliplatin-induced neuropathy model (cold allodynia), acute S 38093 administration produced a maximal effect from the first dose, similar in kinetics and magnitude to gabapentin/pregabalin [1]. In the streptozotocin (STZ)-induced diabetic neuropathy model, both acute and chronic S 38093 significantly reversed hyperalgesia, whereas in the chronic constriction injury (CCI) model, efficacy was observed only after chronic dosing [1].

Neuropathic Pain Models
Head-to-head
Antihyperalgesic/antiallodynic effects comparable to gabapentin/pregabalin in STZ, CCI, oxaliplatin models
Supports neuropathic pain model research context
Acute and chronic dosing evaluated
Neuropathic Pain Antinociception Oxaliplatin-Induced Neuropathy

Promotion of Adult Hippocampal Neurogenesis and Reversal of Age-Related BDNF Deficits

Chronic treatment with S 38093 (0.3-3 mg/kg/day p.o. for 28 days) significantly increased all stages of adult hippocampal neurogenesis (proliferation, survival, maturation) in both young (3-month-old) and aged (16-month-old) mice [1]. In aged animals, this was accompanied by a reversal of age-dependent reductions in hippocampal BDNF transcripts (BDNF-IX, BDNF-IV, BDNF-I) and increased VEGF expression [1]. In a neurogenesis-dependent context discrimination (CS) task, S 38093 significantly improved performance in aged mice, restoring function impaired by aging [1].

Hippocampal Neurogenesis
Head-to-head
Increased proliferation, survival, maturation at 0.3-3 mg/kg/day; reversed age-related BDNF deficits
Supports neuroplasticity and aging model context
Donepezil showed no neurogenic effect
Neurogenesis Hippocampus Aging

Electrophysiological Validation of H3R Antagonism in Hippocampal Slices

The functional antagonism of S 38093 at H3 receptors was confirmed electrophysiologically. In rat hippocampal slice preparations, S 38093 completely blocked H3 receptor-mediated inhibition of glutamate release at concentrations as low as 0.1 μM [1]. This provides a direct functional correlate for its procognitive effects, as hippocampal H3 receptors regulate synaptic plasticity and memory formation.

Hippocampal Slice Electrophysiology
Supporting evidence
Complete H3R antagonism at 0.1 µM; blocked inhibition of glutamate release
Supports hippocampal synaptic function and plasticity research
Rat hippocampal slice preparation
Electrophysiology H3 Receptor Hippocampus

S 38093: Optimal Research and Industrial Application Scenarios


Preclinical Studies of Age-Related Cognitive Decline and Alzheimer's Disease

Given its low-dose procognitive efficacy across multiple domains (spatial working memory, object recognition, episodic memory) [1] and its ability to synergize with donepezil [2], S 38093 is ideally suited for studies investigating therapeutic strategies for age-associated cognitive impairment and Alzheimer's disease. Its promotion of adult hippocampal neurogenesis [3] offers an additional disease-modifying angle not shared by cholinesterase inhibitors.

Mechanistic Investigations of Polypharmacology (H3R and Sigma-1 Receptors)

S 38093 serves as a unique tool to dissect the contributions of H3R and sigma-1 receptor signaling in vivo. Its preferential occupancy of sigma-1 at behaviorally relevant doses for cognition and pain, distinct from other H3R antagonists [4], enables experiments that isolate sigma-1-mediated effects from H3R-mediated wakefulness promotion.

Neuropathic Pain Research, Especially Chemotherapy-Induced Neuropathy

With efficacy comparable to gabapentin and pregabalin in rat models of neuropathic pain, and a pronounced effect against oxaliplatin-induced cold allodynia [5], S 38093 is a valuable compound for exploring novel analgesic mechanisms and developing treatments for chemotherapy-induced peripheral neuropathy.

Studies on Hippocampal Neurogenesis and Synaptic Plasticity

S 38093 robustly stimulates all stages of adult hippocampal neurogenesis in both young and aged mice [3], and electrophysiological data confirm its ability to modulate glutamate release in hippocampal slices [6]. These properties make it a preferred tool for investigating the link between H3R/sigma-1 signaling and structural/functional plasticity in the hippocampus.

Application
Selection Property
Validation Focus
Cognitive aging and Alzheimer's research models
Dual H3R/sigma-1 pharmacology with synergistic donepezil interaction
Contextual memory and neurogenic endpoints
Polypharmacology mechanistic studies
Dose-dependent receptor occupancy profile
Sigma-1 vs. H3R target engagement assays
Neuropathic pain models (oxaliplatin, STZ-induced)
Antihyperalgesic profile comparable to reference analgesics
Mechanical and cold allodynia/hyperalgesia endpoints
Hippocampal plasticity and neurogenesis research
Procognitive and neurogenic activity in aged models
Neurogenesis markers and electrophysiological correlates

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